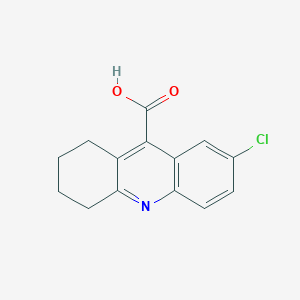

7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid

Description

Historical context and discovery

The historical development of acridine chemistry traces back to 1870 when acridine was first isolated from a high boiling fraction of coal tar by Carl Grabe and Heinrich Caro in Germany. This initial discovery marked the beginning of extensive research into acridine derivatives and their synthetic modifications. The evolution of acridine chemistry gained significant momentum during World War II when the scarcity of quinine led to the development of acridine-based antimalarial drugs, particularly mepacrine, which gained widespread popularity during this period. However, the emergence of contemporary antibacterial therapies, including sulfonamide in 1935 and penicillin in 1944, temporarily superseded acridine-based therapeutic approaches.

The development of tetrahydroacridine derivatives, including 7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid, represents a more recent advancement in acridine chemistry. These reduced analogs of acridines have received increased attention due to their enhanced biological properties and improved stability compared to their fully aromatic counterparts. The synthesis and characterization of 7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid emerged from systematic efforts to explore structure-activity relationships within the acridine family, with particular focus on incorporating functional groups that could enhance biological activity or provide sites for further chemical modification.

The historical context of this compound is further enriched by the broader renaissance in acridine research that began in the late 20th century. As drug resistance became increasingly problematic in various therapeutic areas, researchers renewed their interest in acridine derivatives as potential solutions to these challenges. This renewed interest has led to comprehensive studies of various acridine analogs, including tetrahydroacridine derivatives with specific substitution patterns such as the chloro and carboxylic acid groups found in 7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid.

Classification within acridine derivatives

7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid belongs to the class of organic compounds known as acridines, which are characterized by containing the acridine moiety, a linear tricyclic heterocycle consisting of two benzene rings joined by a pyridine ring. More specifically, this compound is classified as a tetrahydroacridine derivative, representing a reduced form of the parent acridine structure where one of the benzene rings has been partially saturated.

Within the broader classification system, acridine derivatives are categorized under organoheterocyclic compounds, specifically within the quinolines and derivatives class, and further subdivided into benzoquinolines. The direct parent classification for 7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is acridines, with the molecular framework being aromatic heteropolycyclic compounds.

The compound can be further classified based on its specific structural features:

| Classification Level | Category |

|---|---|

| Kingdom | Organic compounds |

| Super Class | Organoheterocyclic compounds |

| Class | Quinolines and derivatives |

| Sub Class | Benzoquinolines |

| Direct Parent | Acridines |

| Molecular Framework | Aromatic heteropolycyclic compounds |

The presence of the chlorine substituent at the 7-position places this compound within the halogenated acridine derivatives subgroup, while the carboxylic acid functionality at the 9-position categorizes it among carboxylated acridine analogs. This dual functionalization pattern represents a specific subset of acridine derivatives that have been systematically studied for their enhanced properties compared to unsubstituted acridine cores.

Tetrahydroacridines, as a class, are distinguished from their fully aromatic counterparts by the presence of a saturated cyclohexane ring fused to the acridine system. This structural modification significantly influences their chemical and biological properties, often resulting in improved pharmacokinetic characteristics and altered binding affinities. The classification of 7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid within this category reflects its reduced aromatic character while maintaining the essential nitrogen-containing heterocyclic framework that defines acridine chemistry.

Significance in heterocyclic chemistry

The significance of 7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid in heterocyclic chemistry stems from its unique structural features that exemplify important principles in heterocyclic design and synthesis. The compound represents a sophisticated example of how strategic functionalization of heterocyclic scaffolds can lead to molecules with enhanced properties and diverse reactivity patterns. The presence of multiple functional groups within a single heterocyclic framework provides numerous opportunities for chemical modifications and derivatization reactions.

From a synthetic perspective, tetrahydroacridines like 7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid are typically synthesized through Pfitzinger condensation reactions, which involve the reaction of isatin derivatives with cyclic ketones under basic conditions. This synthetic approach demonstrates the versatility of classical heterocyclic synthesis methods in producing complex, multi-functionalized structures. The successful preparation of such compounds showcases the power of strategic retrosynthetic analysis in heterocyclic chemistry.

The compound's significance is further highlighted by its role in demonstrating structure-activity relationships within the acridine family. The specific positioning of the chlorine atom at the 7-position and the carboxylic acid group at the 9-position represents a carefully designed substitution pattern that can influence both electronic properties and biological activity. This positional specificity is crucial in heterocyclic chemistry, where small changes in substitution patterns can lead to dramatically different properties.

| Property | Impact of Structural Features |

|---|---|

| Electronic Properties | Chlorine substitution affects electron density distribution |

| Hydrogen Bonding | Carboxylic acid enables hydrogen bond formation |

| Molecular Rigidity | Tetrahydroacridine core provides semi-rigid framework |

| Reactivity Sites | Multiple positions available for further functionalization |

The compound also serves as an important model for understanding π-conjugated heteroaromatic systems with interrupted conjugation due to the saturated ring portion. This structural feature allows researchers to study the effects of partial saturation on the electronic properties and reactivity of extended aromatic systems, providing valuable insights into the design of novel heterocyclic compounds.

Importance in academic research

The academic research importance of 7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid extends across multiple scientific disciplines, reflecting the interdisciplinary nature of modern heterocyclic chemistry research. In organic synthesis, this compound serves as a valuable building block for the preparation of more complex molecular structures, particularly in the development of new acridine-based materials and pharmaceuticals. The presence of both electrophilic and nucleophilic sites within the molecule makes it an attractive starting material for various synthetic transformations.

In biochemical research, tetrahydroacridine derivatives have been extensively studied for their ability to intercalate with DNA and interact with various biological targets. The specific structural features of 7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid, including its partial aromatic character and functional group positioning, make it an important tool for understanding structure-activity relationships in biological systems. Research has shown that acridine derivatives can exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

The compound has also gained attention in materials science research, particularly in the development of corrosion inhibitors and novel functional materials. The combination of π-electron systems and functional groups in tetrahydroacridines makes them attractive candidates for applications in electrochemical systems and surface modification technologies. Studies have demonstrated that bis-tetrahydroacridines and related compounds show promise as corrosion inhibitors due to their electronic properties and ability to form protective films on metal surfaces.

| Research Area | Application | Key Features |

|---|---|---|

| Medicinal Chemistry | Drug Development | DNA intercalation properties |

| Materials Science | Corrosion Inhibition | π-conjugated system |

| Synthetic Methodology | Building Block | Multiple reactive sites |

| Biochemistry | Enzyme Interaction | Structural specificity |

Properties

IUPAC Name |

7-chloro-1,2,3,4-tetrahydroacridine-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c15-8-5-6-12-10(7-8)13(14(17)18)9-3-1-2-4-11(9)16-12/h5-7H,1-4H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGVBPPIOLNNDNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=C(C=C(C=C3)Cl)C(=C2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 2-Chlorobenzoic Acid with Aniline Derivatives Using Polyphosphoric Acid (PPA)

One of the most common synthetic routes involves the reaction of 2-chlorobenzoic acid with aniline derivatives, followed by cyclization catalyzed by polyphosphoric acid (PPA) . This method leverages the electrophilic aromatic substitution and intramolecular cyclization to form the acridine core structure.

- Reaction conditions: Heating the mixture of 2-chlorobenzoic acid and aniline derivatives in the presence of PPA at elevated temperatures.

- Mechanism: The PPA acts as a dehydrating agent facilitating cyclization to form the tetrahydroacridine ring system.

- Advantages: This method is straightforward and scalable for industrial production.

- Industrial adaptation: Continuous flow reactors and green chemistry principles (e.g., solvent-free conditions, recyclable catalysts) have been applied to improve yield and sustainability.

| Step | Reagents | Catalyst | Conditions | Outcome |

|---|---|---|---|---|

| 1 | 2-Chlorobenzoic acid + aniline derivatives | Polyphosphoric acid (PPA) | Heating (temperature not specified) | Cyclization to 7-chloro-tetrahydroacridine-9-carboxylic acid |

This method is widely cited for its efficiency in producing the target compound with good purity.

Pfitzinger Reaction Catalyzed by p-Toluenesulfonic Acid (p-TsOH) in Aqueous Medium

An improved and cost-effective synthesis involves the Pfitzinger reaction catalyzed by p-toluenesulfonic acid (p-TsOH) in water. This method synthesizes 1-oxo-1,2,3,4-tetrahydroacridine-9-carboxylic acid derivatives, including the 7-chloro substituted analog.

- Procedure:

- Isatin derivatives are reacted with potassium hydroxide in water.

- The mixture is acidified to pH 2-3.

- 1,3-Cyclohexanedione and p-TsOH·H2O are added.

- The reaction proceeds at room temperature with stirring until completion.

- Yields: Moderate to good yields (e.g., 40% for 7-chloro derivative).

- Benefits: Water as solvent and mild conditions make this method environmentally friendly and cost-effective.

| Entry | Substituent (R) | Yield (%) | Notes |

|---|---|---|---|

| 1 | Me | 63 | High yield |

| 2 | F | 51 | Moderate yield |

| 3 | Cl | 40 | Target compound yield |

| 4 | Br | 36 | Lower yield |

| 5 | NO2 | Not obtained | No product formed |

This method is notable for its simplicity and use of green chemistry principles.

POCl3-Mediated Cyclization of Anthranilic Acid and Cyclohexanone

Another synthetic approach involves the reaction of anthranilic acid with cyclohexanone in the presence of phosphoryl chloride (POCl3) .

- Procedure:

- Anthranilic acid and cyclohexanone are mixed and cooled.

- POCl3 is added dropwise under ice-cooling.

- The mixture is heated at 100 °C for 3 hours.

- After reaction completion, the mixture is neutralized and extracted.

- Outcome: Formation of 1,2,3,4-tetrahydroacridine-9-carboxylic acid derivatives.

- Post-synthesis modifications: Further functionalization such as methylation or substitution can be performed.

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| 1 | Anthranilic acid + cyclohexanone | POCl3, ice-cooling then 100 °C for 3 h | Cyclization to tetrahydroacridine core |

| 2 | Neutralization and extraction | Room temperature | Purification by chromatography |

This method is well-documented for synthesizing tetrahydroacridine derivatives and allows for subsequent functional group modifications.

Deep Eutectic Solvent (DES)-Mediated Synthesis for Functionalized Derivatives

Recent advances include the use of deep eutectic solvents (DES) composed of N,N’-dimethyl urea and L-tartaric acid to facilitate the synthesis of functionalized tetrahydroacridine derivatives.

- Procedure:

- DES is prepared by heating the components at 70-80 °C.

- N-aryl-1,2,3,4-tetrahydroacridine-9-carboxamide and benzaldehyde are added.

- The mixture is heated for 2-3 hours.

- Reaction monitored by TLC and purified by column chromatography.

- Advantages: DES provides a green solvent system, enhancing reaction rates and selectivity.

- Applications: This method is useful for synthesizing derivatives with various substituents on the acridine ring.

| Step | Reagents | Solvent | Conditions | Outcome |

|---|---|---|---|---|

| 1 | N-aryl-tetrahydroacridine-9-carboxamide + benzaldehyde | Deep eutectic solvent (N,N’-dimethyl urea + L-tartaric acid) | 70-80 °C, 2-3 h | Functionalized tetrahydroacridine derivatives |

This approach represents a modern, sustainable method for acridine derivative synthesis.

Reduction and Oxidation Reactions for Derivative Preparation

The 7-chloro-1,2,3,4-tetrahydroacridine-9-carboxylic acid can undergo further chemical transformations:

- Reduction: Using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce carboxylic acid or related groups.

- Oxidation: Using chromium trioxide (CrO3) or potassium permanganate (KMnO4) to oxidize the tetrahydroacridine to quinoline derivatives.

- Substitution: Nucleophilic substitution at the chloro position with reagents such as sodium methoxide or potassium tert-butoxide.

These reactions allow for structural diversification and functionalization of the acridine scaffold.

Summary Table of Preparation Methods

| Method No. | Key Reagents & Catalysts | Solvent/Medium | Conditions | Yield/Notes |

|---|---|---|---|---|

| 1 | 2-Chlorobenzoic acid + aniline derivatives + PPA | Neat or minimal solvent | Heating (temperature variable) | Efficient cyclization, scalable |

| 2 | Isatin + KOH + 1,3-cyclohexanedione + p-TsOH | Water | Room temperature, pH 2-3 | Moderate yield (40% for Cl derivative), green method |

| 3 | Anthranilic acid + cyclohexanone + POCl3 | Organic solvent (EtOAc) | 0 °C to 100 °C, 3 h | Good for tetrahydroacridine core synthesis |

| 4 | N-aryl-tetrahydroacridine-9-carboxamide + benzaldehyde | Deep eutectic solvent | 70-80 °C, 2-3 h | Green solvent, functionalized derivatives |

| 5 | LiAlH4, NaBH4, KMnO4, CrO3, nucleophiles | Various | Variable | Post-synthesis modifications |

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound into its tetrahydro derivatives.

Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include various quinoline and tetrahydroacridine derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure:

- Molecular Formula: C14H12ClNO2

- Molecular Weight: 261.7 g/mol

- CAS Number: 42878-47-7

Mechanism of Action:

This compound primarily acts as a DNA intercalator , inserting itself between DNA base pairs. This interaction can disrupt DNA replication and transcription, leading to altered cellular functions or cell death depending on the context . Additionally, it has been shown to inhibit acetylcholinesterase, enhancing cholinergic transmission in neuronal cells, which may improve cognitive function .

Chemistry

7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its derivatives are explored for various chemical reactions including oxidation, reduction, and substitution reactions which yield various biologically active compounds .

Biology

The compound's potential as a DNA intercalator makes it valuable in genetic research and drug development. Studies have indicated that it can be utilized to design new anticancer agents by exploiting its ability to disrupt DNA processes .

Medicine

Research highlights the potential of derivatives of this compound as:

- Anticancer agents: By inhibiting DNA replication in cancer cells.

- Antimicrobial agents: Some studies have reported antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

Case Study Example:

A study demonstrated that certain derivatives exhibited significant inhibitory effects on bacterial growth with minimum inhibitory concentrations (MIC) ranging from 125 to 500 µg/mL against various pathogens .

Industry

The unique properties of this compound allow it to be used in developing new materials such as:

Mechanism of Action

The mechanism of action of 7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid involves its interaction with biological macromolecules. As a DNA intercalator, the compound inserts itself between the base pairs of the DNA double helix, disrupting the normal function of the DNA and inhibiting the activity of enzymes involved in DNA replication and transcription . This mechanism is particularly relevant in its potential anticancer activity, where it can prevent the proliferation of cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Specific Comparisons

Table 1: Structural and Physicochemical Comparison

Functional and Application Differences

Chlorine vs. Bromine Substituents :

- The bromo analog (306.16 g/mol) has a higher molecular weight and slightly elevated melting point compared to the chloro derivative, likely due to bromine’s larger atomic radius and stronger intermolecular forces .

- Chlorine’s electronegativity enhances stability in pharmaceutical intermediates, whereas bromine’s polarizability may improve binding in receptor-targeted compounds .

Fluorine and Methyl Groups :

Extended Conjugation Systems :

Research Findings

- Biological Activity : 1-oxo-tetrahydroacridines (e.g., 7c, 7d) show promise as acetylcholinesterase inhibitors, with chlorine and bromine substituents enhancing target affinity .

- Industrial Scalability : The chloro derivative’s synthesis is optimized for large-scale production (25 kg/cardboard drum) with minimal environmental impact .

Biological Activity

7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid (C14H12ClNO2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chloro substituent at the 7-position and a carboxylic acid group at the 9-position of the acridine ring system. Its molecular structure allows it to function as a DNA intercalator , which is crucial for its biological activity.

DNA Intercalation

7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid primarily acts as a DNA intercalator . It inserts itself between the base pairs of the DNA double helix, leading to unwinding of the helix. This disruption can result in:

- Cell Cycle Arrest : Interference with DNA replication processes.

- Altered Protein Synthesis : Disruption of transcriptional processes can modify cellular functions.

Interaction with Enzymes

The compound has been shown to inhibit acetylcholinesterase (AChE) , an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, it enhances cholinergic transmission, which may improve cognitive functions. The binding occurs at the active site of AChE, preventing acetylcholine breakdown and thereby increasing its availability in synaptic clefts .

The compound exhibits several biochemical properties that contribute to its biological activity:

- Cellular Permeability : Its planar structure allows it to easily traverse cell membranes.

- Enzyme Interaction : Besides AChE, it interacts with other enzymes and biomolecules, influencing various biochemical pathways .

In Vitro Studies

Recent studies have evaluated the inhibitory effects of 7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid on cholinesterase enzymes. For example:

| Compound | AChE IC50 (nM) | BChE IC50 (nM) |

|---|---|---|

| 7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid | 119.45 | 121.58 |

| Tacrine | 201.05 | 202.14 |

These results demonstrate that the compound exhibits potent inhibitory activity against both AChE and butyrylcholinesterase (BChE), making it a candidate for treating cognitive disorders like Alzheimer's disease .

Therapeutic Applications

The dual inhibition of cholinesterases suggests potential applications in neurodegenerative diseases. Additionally, derivatives of this compound have been explored for their anticancer and antimicrobial properties. For instance:

- Anticancer Activity : As a DNA intercalator, it may induce apoptosis in cancer cells by disrupting their DNA integrity.

- Antimicrobial Properties : Some derivatives have shown efficacy against various bacterial strains.

Q & A

Q. How can SAR studies improve selectivity for bacterial vs. mammalian targets?

- Methodological Answer : Substituent modifications at positions 7 and 9 (e.g., carboxylic acid vs. methyl groups) alter DNA intercalation and enzyme inhibition. Comparative SAR analysis of derivatives like 9 (anti-Mtb) and tacrine hybrids (AChE inhibitors) highlights the role of electronic and steric effects in target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.